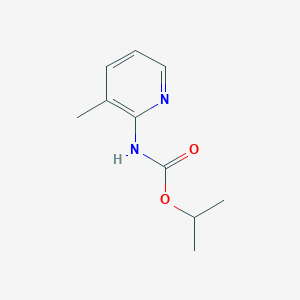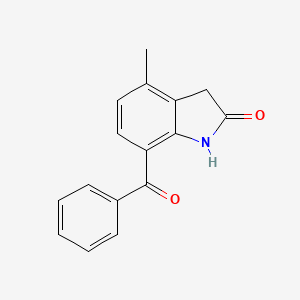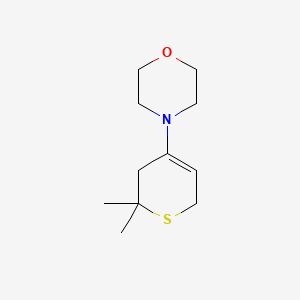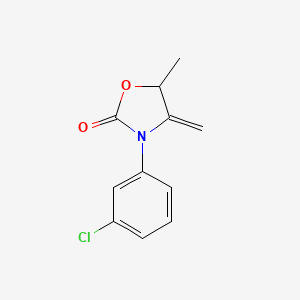![molecular formula C9H18O2S B14351856 2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane CAS No. 96493-51-5](/img/structure/B14351856.png)
2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by the presence of a dioxolane ring substituted with a methyl group and a propylsulfanyl group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction is catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or benzene, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The use of catalysts like zeolites or ion-exchange resins can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into alcohols or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different thioethers or sulfonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Thioethers, sulfonium salts.
Scientific Research Applications
2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of pharmaceuticals with sulfur-containing functional groups.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Comparison with Similar Compounds
2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane can be compared with other similar compounds, such as:
1,3-Dioxolane: A simpler dioxolane without the methyl and propylsulfanyl substitutions.
2-Ethyl-2-methyl-1,3-dioxolane: A dioxolane with an ethyl and methyl substitution.
2-Methyl-2-(methylsulfonyl)propionaldehyde oxime: A compound with a similar sulfur-containing functional group but different overall structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
| 96493-51-5 | |
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
2-methyl-2-(2-propylsulfanylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2S/c1-3-7-12-8-4-9(2)10-5-6-11-9/h3-8H2,1-2H3 |
InChI Key |
MZGFZQYHUJCXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCC1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



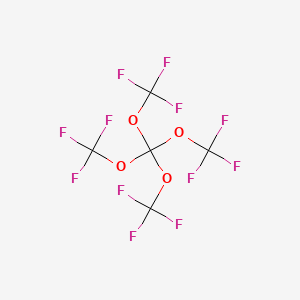


![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

stannane](/img/structure/B14351820.png)
